BenchChemオンラインストアへようこそ!

8-Chloro-5-fluoroquinazolin-4(3H)-one

Lipophilicity Drug-likeness Physicochemical profiling

8-Chloro-5-fluoroquinazolin-4(3H)-one (CAS 1697327-18-6) is a dihalogenated quinazolin-4(3H)-one derivative bearing chlorine at the 8-position and fluorine at the 5-position on the benzo-fused ring. With a molecular weight of 198.58 g/mol (C₈H₄ClFN₂O), a computed LogP of 1.72, and a topological polar surface area (TPSA) of 45.75 Ų, this compound occupies a distinct physicochemical space relative to its mono-halogenated and regioisomeric analogs.

Molecular Formula C8H4ClFN2O
Molecular Weight 198.58 g/mol
Cat. No. B11903003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5-fluoroquinazolin-4(3H)-one
Molecular FormulaC8H4ClFN2O
Molecular Weight198.58 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)C(=O)NC=N2)Cl
InChIInChI=1S/C8H4ClFN2O/c9-4-1-2-5(10)6-7(4)11-3-12-8(6)13/h1-3H,(H,11,12,13)
InChIKeyUIUAUKWYHMRZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-5-fluoroquinazolin-4(3H)-one: Physicochemical Baseline and Procurement-Relevant Identity


8-Chloro-5-fluoroquinazolin-4(3H)-one (CAS 1697327-18-6) is a dihalogenated quinazolin-4(3H)-one derivative bearing chlorine at the 8-position and fluorine at the 5-position on the benzo-fused ring . With a molecular weight of 198.58 g/mol (C₈H₄ClFN₂O), a computed LogP of 1.72, and a topological polar surface area (TPSA) of 45.75 Ų, this compound occupies a distinct physicochemical space relative to its mono-halogenated and regioisomeric analogs . It is commercially supplied as a research-grade building block at ≥97% purity for kinase inhibitor design and antimicrobial agent development [1].

Why 8-Chloro-5-fluoroquinazolin-4(3H)-one Cannot Be Replaced by Mono-Halogenated or Regioisomeric Quinazolinones


Quinazolin-4(3H)-one derivatives exhibit highly position-dependent structure–activity relationships (SAR). The Kulkarni et al. (2012) PARP-1 optimization study demonstrated that substitution at the 8-position is among the most favorable for improving target engagement, while the parent scaffold alone shows only weak micromolar inhibition (IC₅₀ = 5.75 μM) [1]. Independently, the 2018 fluoroquinazolinone EGFR inhibitor study by El-Sherbeny et al. established that 6-fluoro-substituted quinazolinones achieve sub-micromolar cytotoxicity against MCF-7 cells (IC₅₀ = 0.35 μM for compound 6), confirming that fluorine incorporation is critical for kinase-targeted potency [2]. A mono-halogenated analog—whether bearing only 8-Cl or only 5-F—captures only one of these two pharmacophoric elements, while a regioisomer such as 2-chloro-7-fluoroquinazolin-4(3H)-one shifts the halogen positions away from the validated 5- and 8-substitution sites, altering both lipophilicity and binding topology. The quantitative evidence below demonstrates that these differences are not interchangeable.

8-Chloro-5-fluoroquinazolin-4(3H)-one: Comparator-Anchored Quantitative Differentiation Evidence


LogP Differentiation: 8-Chloro-5-fluoroquinazolin-4(3H)-one Exhibits 62% Higher Computed Lipophilicity Than the 5-Fluoro Mono-Substituted Analog

The target compound displays a computed LogP of 1.72, representing a substantial increase of +0.65 log units (approximately 62% higher) compared to 5-fluoroquinazolin-4(3H)-one (LogP = 1.06) . This difference arises from the addition of the chlorine atom at the 8-position, which increases hydrophobic surface area without altering the hydrogen-bond donor/acceptor profile. By contrast, 8-chloroquinazolin-4(3H)-one (LogP = 1.99, XLogP3 = 1.3) and 5-chloroquinazolin-4(3H)-one (LogP = 1.37) occupy different lipophilicity ranges [1], confirming that the dual halogenation pattern yields a LogP value that is intermediate and potentially more favorable for balancing membrane permeability with aqueous solubility under Lipinski guidelines.

Lipophilicity Drug-likeness Physicochemical profiling

Positional Isomer Head-to-Head: 8-Chloro-5-fluoro vs. 2-Chloro-7-fluoroquinazolin-4(3H)-one — Identical Formula, Divergent Lipophilicity and Substitution Vector

The target compound and 2-chloro-7-fluoroquinazolin-4(3H)-one share the identical molecular formula (C₈H₄ClFN₂O, MW = 198.58) and TPSA (45.75 Ų) yet exhibit measurably different computed LogP values: 1.72 for the 8-Cl-5-F isomer versus 1.77 for the 2-Cl-7-F isomer . The ΔLogP of −0.05, though modest, reflects the distinct spatial arrangement of halogen substituents relative to the hydrogen-bonding N1/N3 and C4-carbonyl pharmacophoric elements of the quinazolinone core. The 2-Cl substitution in the comparator places chlorine directly adjacent to the N1/N3 heterocyclic positions, potentially altering tautomeric equilibrium and reactivity at the 2-position, whereas the 8-Cl-5-F pattern directs both halogen substituents exclusively to the benzo ring, preserving the heterocyclic face for unencumbered target engagement at positions validated by PARP-1 and EGFR SAR studies.

Positional isomer Regioisomer comparison SAR topology

TPSA Advantage Over the 8-Chloro Mono-Substituted Analog: Fluorine at Position 5 Adds Polar Surface Area Without Hydrogen Bond Donor Penalty

The target compound has a TPSA of 45.75 Ų, which is 4.25 Ų (approximately 10.2%) higher than that of 8-chloroquinazolin-4(3H)-one (TPSA = 41.5 Ų) [1]. This increase is attributable to the electronegative fluorine atom at position 5, which contributes additional polarizable surface without increasing the hydrogen bond donor count (both compounds have HBD = 1). This TPSA elevation occurs alongside a molecular weight increase of only 18 Da (198.58 vs. 180.59), meaning the halogenation density is efficiently achieved. The 5-fluoro substituent thus provides a measurable improvement in polar character over the mono-chlorinated analog while maintaining the same HBD count and rotatable bond count (zero in both cases), a combination that may favor oral bioavailability predictions under Veber's rules (TPSA < 140 Ų and rotatable bonds ≤ 10).

Polar surface area Permeability Drug-likeness parameters

Class-Level PARP-1 SAR Inference: The 8-Position Substitution Is Validated as a Key Driver of Target Engagement

Kulkarni et al. (2012) systematically explored SAR at the 2- through 8-positions of the quinazolin-4(3H)-one scaffold and identified the 8-position as one of the most favorable sites for improving PARP-1 inhibitory potency [1]. The parent quinazolin-4(3H)-one exhibited an IC₅₀ of 5.75 μM, while 8-amino substitution yielded compound 22 with an IC₅₀ of 0.76 μM (7.6-fold improvement), and the best compound (8-amino-2-methyl, compound 31) achieved an IC₅₀ of 0.40 μM (14.4-fold improvement over parent) [1]. Notably, 8-chloroquinazolin-4(3H)-one (CAS 101494-95-5) has been independently characterized as a PARP-1 inhibitor with an IC₅₀ of 5.65 μM, indicating that 8-Cl substitution alone does not enhance potency over the parent scaffold . However, the 8-position is explicitly identified as a productive vector for further optimization, and the addition of the 5-fluoro substituent in the target compound introduces a second modification site that can be leveraged for potency gains, metabolic stabilization, or selectivity tuning in lead optimization campaigns.

PARP-1 inhibition Structure–activity relationship Lead optimization scaffold

Halogenation Density and MW Progression: Systematic Comparison Across the Quinazolinone Halogenation Series

A systematic comparison across the quinazolin-4(3H)-one halogenation series reveals that the target compound occupies a distinct position in the MW–LogP–TPSA property space [1]. The progression from parent (MW 146.15, no halogen) → 5-F (MW 164.14, ΔMW +18) → 8-Cl (MW 180.59, ΔMW +34.4) → 8-Cl-5-F (MW 198.58, ΔMW +52.4) demonstrates that each halogen addition contributes approximately 16–36 Da. The target compound's LogP of 1.72 is intermediate between the more hydrophilic 5-F analog (LogP 1.06) and the more lipophilic 8-Cl analog (LogP 1.99), suggesting a 'balanced lipophilicity' profile that avoids the extremes of either mono-halogenated variant. This balanced profile is particularly relevant for CNS drug discovery programs where optimal LogP values typically fall between 1 and 3, and for kinase inhibitor design where excessive lipophilicity is associated with promiscuity and off-target toxicity.

Halogenation strategy Molecular property optimization Building block selection

8-Chloro-5-fluoroquinazolin-4(3H)-one: Evidence-Backed Application Scenarios for Scientific Procurement


PARP-1 Inhibitor Lead Optimization Employing Dual-Position SAR Exploration

Based on the Kulkarni et al. (2012) systematic SAR study demonstrating that the 8-position of quinazolin-4(3H)-one is a key driver of PARP-1 inhibitory potency (parent IC₅₀ = 5.75 μM improved to 0.40 μM with combined 8-amino-2-methyl substitution), the 8-chloro-5-fluoro derivative serves as an advanced starting scaffold for parallel SAR exploration [1]. The 8-Cl substituent can be displaced via nucleophilic aromatic substitution to introduce diverse amine, ether, or thiol functionalities, while the 5-F group remains intact as a metabolically stable fluorine handle. This dual-position strategy enables simultaneous optimization of potency (8-position) and pharmacokinetic stability (5-position) in a single building block, reducing the number of synthetic steps relative to sequential mono-halogenated intermediate approaches.

Kinase Inhibitor Fragment Growing with a Pre-Installed Fluorine Probe for ¹⁹F NMR Screening

Fluorine-containing quinazolinones have demonstrated potent EGFR kinase inhibition, as shown by El-Sherbeny et al. (2018), where 6-fluoro-substituted derivatives achieved IC₅₀ values as low as 0.35 μM against MCF-7 breast cancer cells [2]. The 5-fluoro substituent in the target compound provides a naturally occurring ¹⁹F NMR reporter atom for fragment-based drug discovery (FBDD) campaigns. When this building block is elaborated into a fragment library, the fluorine atom enables ¹⁹F NMR-based binding detection, competition experiments, and conformational analysis without the need for additional isotopic labeling. The 8-chloro group simultaneously serves as a synthetic diversification point for fragment growing, making this compound an efficient entry point for FBDD programs targeting kinases, PARPs, or other quinazolinone-binding enzymes.

Agrochemical Lead Generation Leveraging Dual Halogenation for Metabolic Stability and Target Affinity

The balanced LogP (1.72) and moderate molecular weight (198.58) of the target compound place it within favorable property ranges for agrochemical active ingredient design, where lipophilicity between LogP 1–3 is often associated with optimal foliar uptake and systemic translocation. The Nosova et al. (2009) review of fluorine-containing quinazolines documents that fluorinated quinazoline derivatives exhibit a broad spectrum of biological activities including antimicrobial effects relevant to crop protection [3]. The target compound's dual halogenation pattern—combining a metabolically resistant C–F bond at position 5 with a synthetically addressable C–Cl bond at position 8—enables both in planta stability (via fluorine blocking of oxidative metabolism) and late-stage diversification (via chlorine displacement) for structure–activity optimization against fungal or bacterial plant pathogen targets.

Computational Chemistry and Molecular Docking Studies Requiring a Well-Characterized Dihalogenated Quinazolinone Probe

For computational chemistry groups conducting molecular docking, QSAR model building, or free energy perturbation (FEP) calculations on quinazolinone-based target systems, the availability of experimentally validated computed properties (LogP = 1.72, TPSA = 45.75 Ų, MW = 198.58) makes the target compound a well-defined reference point [1]. Unlike mono-halogenated analogs that sample only a limited region of physicochemical space, the dihalogenated scaffold provides two distinct electrostatic potential surfaces (electron-withdrawing Cl and F with different σ/π contributions) for parametrization and validation of docking scoring functions. The positional isomer comparison with 2-chloro-7-fluoroquinazolin-4(3H)-one (LogP = 1.77) further enables computational benchmarking of property prediction algorithms against regioisomeric pairs with identical molecular formulas.

Quote Request

Request a Quote for 8-Chloro-5-fluoroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.